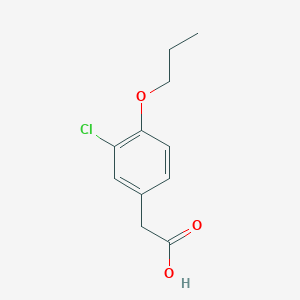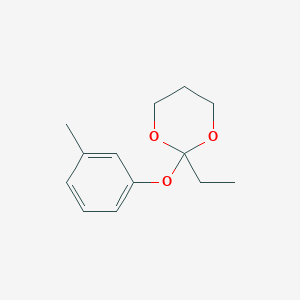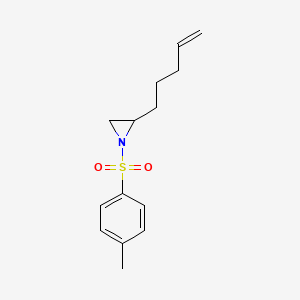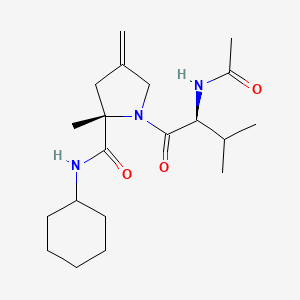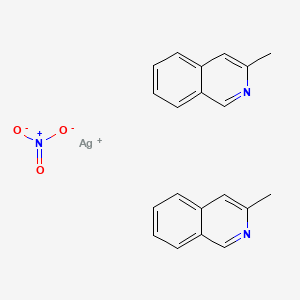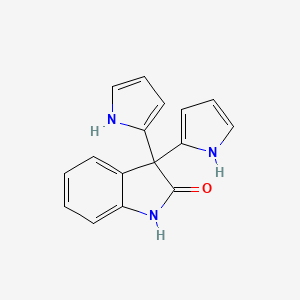
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both pyrrole and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one can be achieved through the Zn(OTf)2-catalyzed indolylation and pyrrolylation of isatins . This method involves the reaction of isatins with pyrrole in the presence of zinc triflate as a catalyst. The reaction is typically carried out under mild conditions, making it an efficient and cost-effective approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrole and indole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxindoles, while substitution reactions can produce a variety of substituted pyrrole and indole derivatives.
Aplicaciones Científicas De Investigación
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Di(1H-indol-2-yl)-1,3-dihydro-2H-indol-2-one: Similar structure but with indole moieties instead of pyrrole.
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-oxindole: Contains an oxindole core instead of an indole core.
Uniqueness
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both pyrrole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
928840-41-9 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3,3-bis(1H-pyrrol-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H13N3O/c20-15-16(13-7-3-9-17-13,14-8-4-10-18-14)11-5-1-2-6-12(11)19-15/h1-10,17-18H,(H,19,20) |
Clave InChI |
ZYZRPXAAKUQTGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=CN3)C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


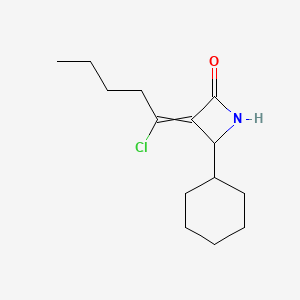
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
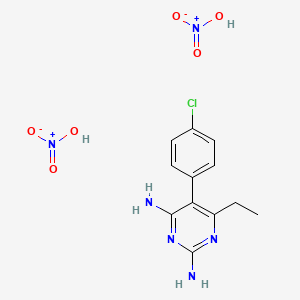
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
